8-Chloroimidazo[1,2-A]pyridin-2-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXUONOQNDMLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Condensation and Cyclization Approach
One of the foundational methods involves the condensation of 2-amino-3-chloropyridine with α-halogenated ketones or aldehydes, followed by ring closure to form the imidazo[1,2-a]pyridine core.
- Procedure Example:
2-Amino-3-chloropyridine is reacted with α-bromoacetophenone or similar halogenated carbonyl compounds under reflux in ethanol or methanol. This condensation forms an intermediate imine, which undergoes intramolecular cyclization to yield the imidazo[1,2-a]pyridine ring system bearing a chlorine atom at position 8 and an amino group at position 2.
Halogenation and Functionalization Techniques
Halogenation at the 8-position can be achieved through selective electrophilic substitution or by starting from halogenated pyridine precursors.
- Halogenated Pyridine Precursors:
Starting from 2-amino-3-chloropyridine or 2-amino-4-chloropyridine derivatives allows direct incorporation of chlorine at the desired position. - Electrophilic Halogenation:
Attempts to halogenate the imidazo[1,2-a]pyridine core post-cyclization have shown challenges such as low yields and regioisomer mixtures, indicating the advantage of using pre-halogenated starting materials.
Metal-Free Catalytic and Green Chemistry Approaches
Recent advances emphasize environmentally benign and metal-free catalytic methods for synthesizing imidazo[1,2-a]pyridines, which could be adapted for the 8-chloro derivative.
Iodine-Promoted Synthesis:
Iodine catalysis in combination with ammonium acetate or other additives promotes condensation of 2-aminopyridines with ketones or aldehydes under mild conditions, facilitating cyclization and oxidative aromatization steps.Micellar Media and Mechanochemical Methods:
Use of surfactant-based micellar media or grindstone chemistry has been reported to enhance reaction efficiency and sustainability.
Specific Preparation Example for 8-Chloroimidazo[1,2-a]pyridin-2-amine
While direct preparation of this compound is less frequently detailed, analogous compounds and intermediates provide a clear synthetic framework.
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Amino-3-chloropyridine + α-bromoacetophenone | Condensation in methanol or ethanol under reflux | 70-90 | Forms imidazo[1,2-a]pyridine core with 8-chloro substituent |
| 2 | Iodine catalyst, ammonium acetate, cyclohexane, room temp | Metal-free oxidative cyclization | 75-85 | Environmentally friendly, mild conditions |
| 3 | POCl3 in DMF, 0-80°C | Formylation or chlorination to introduce or adjust substituents | 71-85 | Used for functionalization at position 3 or 2 |
| 4 | Workup with NaHCO3, extraction, chromatography | Purification step | - | Ensures high purity product |
This sequence can be adapted to specifically yield this compound by controlling substituents on the starting materials and reaction conditions.
Mechanistic Insights
- The initial step generally involves the formation of an imine intermediate from the amino group of the pyridine and the carbonyl compound.
- Cyclization occurs via nucleophilic attack of the pyridine nitrogen on the electrophilic carbon adjacent to the halogen.
- Oxidative aromatization stabilizes the imidazo[1,2-a]pyridine ring.
- Chlorine substitution at position 8 is retained from the starting pyridine or introduced via selective halogenation.
Comparative Analysis of Methods
| Method Type | Advantages | Limitations | Typical Yield | Environmental Impact |
|---|---|---|---|---|
| Classical Condensation | High yields, well-established | Requires halogenated precursors, sometimes harsh conditions | 70-90% | Moderate (organic solvents, heating) |
| Metal-Free Catalysis (Iodine) | Mild conditions, green chemistry | Limited to compatible substrates | 75-85% | Low (no metals, mild solvents) |
| Electrophilic Halogenation | Direct halogen introduction | Low regioselectivity, mixtures | Variable, often low | Moderate to high (halogen reagents) |
| Microwave-Assisted Synthesis | Rapid reaction times | Requires specialized equipment | High | Low to moderate |
Chemical Reactions Analysis
Types of Reactions
8-Chloroimidazo[1,2-A]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Cyclization Reactions: The imidazo[1,2-A]pyridine ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-A]pyridines, N-oxides, and reduced amine derivatives. These products can exhibit varied biological activities and are of significant interest in medicinal chemistry .
Scientific Research Applications
Antimicrobial Activity
8-Chloroimidazo[1,2-A]pyridin-2-amine has shown promising antibacterial properties. Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant inhibitory effects against various bacterial strains. For instance, studies have reported that imidazo[1,2-a]pyridine derivatives can inhibit the VirB11 ATPase HP0525, which is integral to bacterial type IV secretion systems. This suggests that such compounds could serve as potential antibiotics targeting specific bacterial mechanisms .
Neuropharmacological Potential
The compound has been investigated for its effects on the adenosine A2A receptor, a target in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Modifications to the imidazo[1,2-a]pyridine scaffold have been shown to enhance affinity towards this receptor while maintaining low cytotoxicity. This positions this compound as a candidate for developing neuroprotective agents .
Anti-inflammatory Properties
Imidazo[1,2-a]pyridine derivatives have also been recognized for their anti-inflammatory effects. The inhibition of inflammatory pathways by these compounds could be leveraged in treating conditions characterized by excessive inflammation .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. One notable method includes the chlorocyclization of 2-aminopyridines with carboxylic acids under transition-metal-free conditions . This approach not only simplifies the synthesis but also enhances yield efficiency.
Structural Variations
The structural versatility of imidazo[1,2-a]pyridines allows for extensive modifications at various positions on the ring system. For example, introducing different substituents at positions 6 and 7 can significantly alter biological activity and selectivity towards specific targets, making it a valuable scaffold in drug design .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 8-Chloroimidazo[1,2-A]pyridin-2-amine involves its interaction with specific molecular targets. For instance, in the context of its antituberculosis activity, the compound targets the respiratory chain of Mycobacterium tuberculosis, leading to the inhibition of bacterial growth. The presence of the chlorine atom enhances its binding affinity to the target enzymes, thereby increasing its potency .
Comparison with Similar Compounds
Key Findings:
Substituent Position Effects: Chlorine at position 8 (vs. For instance, 6-chloro derivatives are associated with antitrypanosomal activity , whereas 8-substituted analogs (e.g., 8-fluoro) are explored for improved pharmacokinetics . The 2-amine group enhances hydrogen-bonding capacity, critical for receptor interactions (e.g., constitutive androstane receptor agonists in ) .
Synthetic Flexibility :
- Halogenation at position 8 often requires tailored precursors, such as 3-bromo-5-chloropyridin-2-amine .
- Oxidative cyclization () offers a scalable route for 2-amine derivatives but may require optimization for 8-substituted analogs .
Biological Relevance :
- Imidazo[1,2-a]pyridines with 8-chloro or 6-chloro substituents are frequently investigated in antiparasitic and anticancer research due to their ability to mimic adenine in ATP-binding pockets .
- Fluorine or methyl groups at position 2 or 8 improve metabolic stability and bioavailability, as seen in kinase inhibitors .
Biological Activity
8-Chloroimidazo[1,2-A]pyridin-2-amine is a heterocyclic compound belonging to the imidazo[1,2-A]pyridine class, recognized for its diverse biological activities. This compound has been extensively studied for potential therapeutic applications, particularly in the fields of antimicrobial, antiviral, and anticancer research. The presence of a chlorine atom at the 8th position enhances its chemical properties and biological activity, making it a valuable candidate for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The mechanism of action involves targeting the respiratory chain of Mycobacterium tuberculosis, which inhibits bacterial growth by disrupting energy metabolism.
Table 1: Antimicrobial Activity Data
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | 0.045 | Mycobacterium tuberculosis |
| 2-Ethyl-6-chloroimidazo[1,2-A]pyridine | 0.0009 | Extracellular M. tuberculosis |
| 3-Bromoimidazo[1,2-A]pyridine | Varies | Various bacterial strains |
Antiviral Activity
The compound has also been investigated for its antiviral properties. Studies have shown that it can inhibit viral replication in vitro, although specific mechanisms and targets are still under investigation. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo ring can enhance its efficacy against viral pathogens.
Anticancer Activity
In addition to its antimicrobial and antiviral properties, this compound has demonstrated anticancer activity in various cancer cell lines. It induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cancer progression.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis |
| MCF-7 | 4.5 | Inhibition of cell proliferation |
| A549 | 3.8 | Cell cycle arrest |
Study on Antituberculosis Efficacy
A recent study highlighted the efficacy of this compound against MDR-TB strains. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of existing first-line antituberculosis drugs. This study suggests a potential role for this compound in combination therapies aimed at overcoming drug resistance.
Study on Antiviral Properties
Another investigation assessed the compound's antiviral activity against influenza viruses. The results indicated that it effectively reduced viral titers in infected cell cultures, suggesting its potential as an antiviral agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : Inhibition of the respiratory chain in Mycobacterium tuberculosis.
- Antiviral Activity : Disruption of viral replication processes.
- Anticancer Activity : Modulation of apoptosis-related pathways and inhibition of key signaling cascades involved in tumor growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
